molecular formula C20H24O7 B1150436 Demethoxydeacetoxypseudolaric acid B CAS No. 82508-36-9

Demethoxydeacetoxypseudolaric acid B

Cat. No. B1150436
CAS RN: 82508-36-9
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of complex molecules like Demethoxydeacetoxypseudolaric acid B often involves multiple steps, including selective O-alkylation and dealkylation processes. For instance, the demethylation of 2'-methoxyacetophenones using anhydrous aluminum chloride in acetonitrile has been studied to understand its scope and limitations. This method involves sterically constrained intermediates, which is crucial for the selective protection and deprotection of functional groups in organic synthesis (Kawamura et al., 1994).

Molecular Structure Analysis

The molecular structure of compounds plays a significant role in determining their chemical reactivity and biological activity. Advanced techniques such as X-ray diffraction analysis and NMR spectroscopy are often used to elucidate the structure of molecules. Studies on related compounds have provided insights into the configuration and conformation of molecules, which are essential for understanding the chemical behavior of Demethoxydeacetoxypseudolaric acid B.

Chemical Reactions and Properties

Chemical reactions involving Demethoxydeacetoxypseudolaric acid B may include O-demethylation, which can be catalyzed by enzymes such as peroxidases. This process is important for the metabolic transformation of certain drugs and natural products. The reactivity and selectivity of these reactions are influenced by the molecular structure of the compound and the specific conditions under which the reaction occurs (Meunier & Meunier, 1985).

Scientific Research Applications

  • DDPB is identified as a significant metabolite in plasma, urine, bile, and feces after administrations to rats. It's proposed to be a glucoside of Pseudolaric acid C2 (PC2). This study clarified the metabolic pathway of total diterpene acid (TDA) from Pseudolarix kaempferi, which is crucial for understanding its active form and action mechanism in vivo (Liu et al., 2014).

  • Research on demethoxylation reactions by brown-rot fungi Gloeophyllum trabeum and Poria placenta provides insights into their mechanisms for demethoxylation, an important process in understanding the degradation of compounds like DDPB (Niemenmaa et al., 2008).

  • Demethylases, including O-demethylases, are pivotal in various biological processes such as histone modification, DNA repair, and specialized metabolism in plants and microorganisms. This paper provides a comprehensive overview of enzymes catalyzing O- and N-demethylation, which can be relevant to understanding the metabolic pathways of compounds like DDPB (Hagel & Facchini, 2010).

  • Pseudolaric acid C2 (PC2) is identified as a metabolite of pseudolaric acid B, which is related to DDPB. This study explored the structural correlations of various pseudolaric acids, providing insights into their metabolic transformations and potential applications (Li & Xu, 1982).

  • The demethoxylation process, a key step in the metabolic transformation of compounds like DDPB, is also studied in the context of lignin-model compounds by different fungi. This study offers insights into the enzymatic mechanisms of demethoxylation, relevant for understanding DDPB's metabolism and potential applications (Lopretti et al., 1998).

  • Pseudolaric acid B, closely related to DDPB, has been studied for its anti-inflammatory and anti-tumor effects. This research explored its mechanisms on HT-29 cells, providing valuable information for potential therapeutic applications of DDPB (Hou et al., 2012).

Future Directions

While specific future directions for research on Demethoxydeacetoxypseudolaric acid B are not mentioned in the available resources, it’s worth noting that it is used for research purposes . Further studies could potentially explore its properties and applications in more depth.

properties

IUPAC Name

(1R,7S,8R,9R)-9-[(1E,3E)-4-carboxypenta-1,3-dienyl]-7-hydroxy-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-ene-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O7/c1-12(15(21)22)4-3-8-18(2)14-7-10-19(17(25)27-18)9-5-13(16(23)24)6-11-20(14,19)26/h3-5,8,14,26H,6-7,9-11H2,1-2H3,(H,21,22)(H,23,24)/b8-3+,12-4+/t14-,18+,19+,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPFFEVMIQIJTGZ-XYWPTNBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC=CC1(C2CCC3(C2(CCC(=CC3)C(=O)O)O)C(=O)O1)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C=C\[C@@]1([C@@H]2CC[C@@]3([C@@]2(CCC(=CC3)C(=O)O)O)C(=O)O1)C)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Demethoxydeacetoxypseudolaric acid B

Citations

For This Compound
7
Citations
X Ye, M Tang, L Chen, A Peng, L Ma… - … in Mass Spectrometry …, 2009 - Wiley Online Library
A rapid and reliable method based on ultra‐performance liquid chromatography (UPLC) coupled with photodiode‐array detection (PDA) and electrospray ionization quadrupole time‐of‐…
P Liu, HZ Guo, JH Sun, M Xu, H Guo… - Yao xue xue bao …, 2014 - europepmc.org
… metabolite in plasma, urine, bile and feces after both oral and intravenous administrations to rats using HPLC-UV and HPLC-ESI/MS(n), and demethoxydeacetoxypseudolaric acid B (…
Number of citations: 6 europepmc.org
E Li, AM Clark, CD Hufford - Journal of Natural Products, 1995 - ACS Publications
… The 1H- and 13C-nmr spectral data indicated that compound 5 was demethoxydeacetoxypseudolaric acid B (9). Refluxing of 1 in MeOH with KOH afforded compound …
Number of citations: 159 pubs.acs.org
XC Li, HN ElSohly, AC Nimrod… - Journal of natural …, 1999 - ACS Publications
… to the isolation of six known compounds which were identified by NMR spectroscopy as pseudolaric acid B (3), 1,3 pseudolaric acid C (4), 2,3 demethoxydeacetoxypseudolaric acid B (5…
Number of citations: 48 pubs.acs.org
SJ Kulkarni - 2011 - egrove.olemiss.edu
Part A: Studies towards total synthesis of an antifungal and anticancer agent, Pseudolaric acid B. Marked by the uncontrolled cell proliferation, cancer is one of the deadliest diseases, …
Number of citations: 2 egrove.olemiss.edu
P Chiu, LT Leung, BCB Ko - Natural product reports, 2010 - pubs.rsc.org
Covering: 1957 to September 2009 The pseudolaric acids are diterpenoids isolated from the root bark of Pseudolarix amabilis, or the golden larch. Pseudolaric acids A and B are the …
Number of citations: 83 pubs.rsc.org
刘鹏, 郭洪祝, 孙江浩, 徐曼, 郭慧, 孙士丰, 果德安 - 药学学报, 2014 - 6400.net.cn
… /MSn方法在大鼠血,尿,粪和胆汁样品中都检测到主要代谢产物土荆皮丙2酸(pseudolaric acid C2, PC2), 还可检测到脱甲氧基脱乙酰氧基土荆皮乙酸(demethoxydeacetoxypseudolaric acid B, …
Number of citations: 4 www.6400.net.cn

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.